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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent lysine-specific

demethylase 1 (LSD1) inhibitors: INCB059872, developed by Incyte Corporation, and

GSK2879552, from GlaxoSmithKline. This document synthesizes preclinical and clinical data to

evaluate their performance, supported by experimental methodologies and visual diagrams to

aid in understanding their mechanisms and applications in cancer research.

Introduction to LSD1 Inhibition
Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide

(FAD)-dependent enzyme that plays a crucial role in regulating gene expression by removing

methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1] Dysregulation of

LSD1 activity is implicated in the pathogenesis of various cancers, including acute myeloid

leukemia (AML) and small cell lung cancer (SCLC), by promoting cell proliferation and blocking

differentiation.[2] Consequently, LSD1 has emerged as a promising therapeutic target, leading

to the development of numerous inhibitors. Both INCB059872 and GSK2879552 are

irreversible, FAD-directed inhibitors that form a covalent adduct with the FAD cofactor, leading

to the inactivation of the enzyme.[3][4]
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While direct comparative studies under identical conditions are limited, this section

consolidates available data to provide a parallel assessment of their biochemical potency,

preclinical efficacy, and clinical outcomes.

Biochemical and Cellular Activity
Parameter INCB059872 GSK2879552 Reference(s)

Mechanism of Action

Irreversible, FAD-

directed covalent

inhibitor

Irreversible, FAD-

directed covalent

inhibitor

[3][4]

Enzymatic Inhibition

(IC50)

Data not available in

direct comparison
~24 nM [5]

Cellular Proliferation

(EC50)

47-377 nM (SCLC cell

lines)

Potent inhibition of

AML and SCLC cell

lines

[6]

Preclinical In Vivo Efficacy
Model INCB059872 GSK2879552 Reference(s)

SCLC Xenografts

Significant tumor

growth inhibition in

NCI-H526 and NCI-

H1417 models

Over 80% tumor

growth inhibition in

sensitive models

[6][7]

AML Xenografts

Significant tumor

growth inhibition and

prolonged survival in a

murine MLL-AF9

model

Prolonged survival in

mouse models of AML
[6][8]
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Aspect INCB059872 GSK2879552 Reference(s)

Clinical Trials

Under investigation in

various advanced

malignancies (e.g.,

NCT02712905)

Phase I trials in SCLC

(NCT02034123) and

AML (NCT02177812)

were terminated

[9][10]

Reason for

Discontinuation
N/A (ongoing)

Unfavorable risk-

benefit profile: poor

disease control and

high rate of adverse

events

[10][11]

Key Adverse Events

Thrombocytopenia

has been observed as

a potential on-target

effect of LSD1

inhibitors

Thrombocytopenia

(41% of patients in

SCLC trial),

encephalopathy

[10][11][12]

Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and experimental designs, the following diagrams

are provided in DOT language for Graphviz.

LSD1 Signaling Pathway in Cancer
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Detailed Experimental Methodologies
LSD1 Enzymatic Inhibition Assay (Fluorescence-Based)
This protocol is adapted from commercially available kits for screening LSD1 inhibitors.[13][14]

Reagent Preparation: Prepare LSD1 assay buffer, purified human recombinant LSD1

enzyme, a fluorometric substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP),

horseradish peroxidase (HRP), and the specific di-methylated histone H3K4 peptide

substrate.

Inhibitor Preparation: Prepare serial dilutions of INCB059872 and GSK2879552 in a suitable

solvent (e.g., DMSO).

Assay Procedure:

In a 96-well plate, add assay buffer, LSD1 enzyme, HRP, and the fluorometric substrate to

each well.

Add the inhibitor dilutions or solvent control to the respective wells.

Initiate the reaction by adding the H3K4 peptide substrate.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

Data Acquisition: Measure the fluorescence intensity using a microplate reader at an

excitation wavelength of 530-540 nm and an emission wavelength of 585-595 nm.

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the

solvent control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is based on the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[15][16]

Cell Seeding: Seed cancer cells (e.g., AML or SCLC cell lines) in an opaque-walled 96-well

plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Treat the cells with a range of concentrations of INCB059872 or

GSK2879552. Include a vehicle-only control. Incubate the plate for the desired treatment

duration (e.g., 6 days).

Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

Lysis and Luminescence Generation:

Equilibrate the cell plate to room temperature for approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in

each well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Data Acquisition: Measure the luminescence of each well using a luminometer.

Data Analysis: Determine the half-maximal effective concentration (EC50) by plotting the

luminescence signal against the logarithm of the inhibitor concentration and fitting to a

sigmoidal dose-response curve.

In Vivo Tumor Xenograft Study (AML Model)
This protocol provides a general framework for evaluating the efficacy of LSD1 inhibitors in an

AML patient-derived xenograft (PDX) model.[17][18]

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or NSG) that can support the

engraftment of human AML cells.

Cell Implantation: Inject primary AML patient cells intravenously or intra-femorally into the

mice.

Tumor Engraftment Monitoring: Monitor the engraftment of human AML cells in the peripheral

blood or bone marrow of the mice using flow cytometry for human-specific markers (e.g.,

CD45).
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Drug Administration: Once engraftment is confirmed, randomize the mice into treatment and

control groups. Administer INCB059872 or GSK2879552 orally at predetermined doses and

schedules (e.g., daily or every other day). The control group receives the vehicle.

Efficacy Evaluation:

Monitor the tumor burden by regularly assessing the percentage of human AML cells in the

peripheral blood.

Monitor the overall health of the animals, including body weight.

At the end of the study, measure the percentage of AML cells in the bone marrow and

spleen.

Data Analysis: Compare the tumor growth inhibition and overall survival between the

treatment and control groups to assess the anti-leukemic efficacy of the inhibitors.

Conclusion
Both INCB059872 and GSK2879552 are potent, irreversible inhibitors of LSD1 with

demonstrated preclinical activity against AML and SCLC. However, their clinical trajectories

have diverged significantly. While INCB059872 continues to be evaluated in clinical trials for

various advanced cancers, the development of GSK2879552 was halted due to an unfavorable

safety and efficacy profile in early-phase trials. The severe adverse events observed with

GSK2879552, particularly thrombocytopenia and encephalopathy, highlight the potential

challenges in targeting LSD1 therapeutically. The on-target effect of LSD1 inhibition on

hematopoiesis likely contributes to thrombocytopenia. The differing clinical outcomes

underscore the importance of subtle variations in compound properties, such as selectivity and

off-target effects, which can significantly impact the therapeutic window. For researchers and

drug developers, the comparative data presented here emphasize the need for a thorough

preclinical evaluation and careful consideration of the safety profile when developing novel

LSD1 inhibitors.
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[https://www.benchchem.com/product/b10855417#incb059872-vs-other-lsd1-inhibitors-e-g-
gsk2879552]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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